molecular formula C19H16N4O6S B2420251 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450337-91-4

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2420251
CAS No.: 450337-91-4
M. Wt: 428.42
InChI Key: LTRFDKLYNPGODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H16N4O6S and its molecular weight is 428.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c1-29-15-8-6-13(7-9-15)22-18(16-10-30(27,28)11-17(16)21-22)20-19(24)12-2-4-14(5-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRFDKLYNPGODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a complex organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H16N4O4S
  • Molecular Weight : 436.43 g/mol
  • IUPAC Name : this compound

The compound features a thieno[3,4-c]pyrazole core and a nitrobenzamide group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer pathways, particularly those associated with the BCR-ABL fusion protein linked to chronic myeloid leukemia (CML) .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens .

Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInhibits BCR-ABL fusion protein
Anti-inflammatoryReduces inflammatory cytokine levels
AntimicrobialEffective against certain bacterial strains

Case Studies and Research Findings

  • Anticancer Properties :
    • A study demonstrated that the compound effectively reduced cell proliferation in CML models by targeting the BCR-ABL fusion protein. The IC50 value was found to be 6.2 μM against HCT-116 colon carcinoma cells .
  • Anti-inflammatory Effects :
    • Research indicated that treatment with this compound led to a significant decrease in pro-inflammatory markers in animal models of inflammation .
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

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